2-(2,3-difluorophenyl)propan-2-ol
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Overview
Description
2-(2,3-Difluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10F2O It is characterized by the presence of a difluorophenyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-difluorophenyl)propan-2-ol typically involves the reaction of 2,3-difluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 2,3-difluorobenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of catalytic hydrogenation processes where 2,3-difluorobenzaldehyde is hydrogenated in the presence of a metal catalyst such as palladium on carbon (Pd/C) under controlled pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluorophenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,3-difluorophenylacetone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can yield 2,3-difluorophenylpropan-2-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 2-(2,3-difluorophenyl)propan-2-yl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.
Major Products
Oxidation: 2,3-Difluorophenylacetone.
Reduction: 2,3-Difluorophenylpropan-2-amine.
Substitution: 2-(2,3-Difluorophenyl)propan-2-yl chloride.
Scientific Research Applications
2-(2,3-Difluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated organic molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,3-difluorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal drug with a similar difluorophenyl group.
2-(2,4-Difluorophenyl)propan-2-ol: Another fluorinated alcohol with a different substitution pattern on the phenyl ring.
Uniqueness
2-(2,3-Difluorophenyl)propan-2-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the fluorine atoms on the phenyl ring can affect the compound’s electronic properties and its interactions with molecular targets.
Properties
CAS No. |
173276-79-4 |
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Molecular Formula |
C9H10F2O |
Molecular Weight |
172.17 g/mol |
IUPAC Name |
2-(2,3-difluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10F2O/c1-9(2,12)6-4-3-5-7(10)8(6)11/h3-5,12H,1-2H3 |
InChI Key |
DTGNXTRDHBEUDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C(=CC=C1)F)F)O |
Purity |
95 |
Origin of Product |
United States |
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